2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amino group, a sulfanyl group, and an acetic acid group . The presence of a trifluoromethyl group and a pyridine ring suggests that it might have unique physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines can generally be synthesized through various methods, including direct fluorination and aromatic nuclear chlorination .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are likely to play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine ring could confer unique properties .Scientific Research Applications
Synthesis of Novel Organic Compounds
The compound is used as a precursor in the synthesis of new sulfur- and nitrogen-containing derivatives with significant physiological properties. Research has developed an effective synthesis method for derivatives that show promise in drug development due to their biological activities, including antioxidant effects and potential membrane-stabilizing properties (Farzaliyev et al., 2020). These derivatives are characterized by their significant effect on the functioning of biological membranes, stabilizing them at low concentrations, and increasing the membrane potential of mitochondria, which may be associated with their ability to bind to carrier proteins.
Antitumor and Antimicrobial Activities
Derivatives synthesized from this compound have been evaluated for their antitumor activity against several cancer cell lines, indicating their potential as therapeutic agents. The synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains from this compound has shown in vitro antitumor activity, highlighting its role in creating novel antitumor agents (Hu et al., 2008). Moreover, these derivatives exhibit antimicrobial activity, suggesting their utility in developing new antimicrobial agents.
Enzyme Inhibition Studies
Research into the inhibitory activities of complexes formed from derivatives of this compound against enzymes such as urease has shown promising results. Dinuclear cobalt and nickel complexes synthesized from a derivative of this compound demonstrated strong urease inhibitory activities, proposing their application in the treatment of diseases caused by urease-producing pathogens (Fang et al., 2019).
Development of Conducting Polymers
The compound's derivatives have been utilized in the electropreparation and study of the properties of conducting polymers. These studies contribute to the understanding of the electrochemical behavior and applications of polyaniline and its copolymers, which are significant in the development of electronic and optoelectronic devices (Şahin et al., 2002).
Pharmacological Applications
The compound and its derivatives have been explored for their pharmacological profiles, particularly in inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes. These studies suggest their potential in treating inflammatory diseases and as dual inhibitors with analgesic, antipyretic, and antiasthmatic activities without causing gastrointestinal damage (Laufer et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-(2,6-dichlorophenyl)methyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O2S/c16-8-2-1-3-9(17)12(8)14(26-6-11(24)25)23-13-10(18)4-7(5-22-13)15(19,20)21/h1-5,14H,6H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDCKCIWPQYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(NC2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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